molecular formula C21H21NO6 B15197114 Fmoc-Thr(Ac)-OH

Fmoc-Thr(Ac)-OH

Cat. No.: B15197114
M. Wt: 383.4 g/mol
InChI Key: ZITLPPLNBYOLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Thr(Ac)-OH, also known as 9-fluorenylmethyloxycarbonyl threonine acetate, is a modified amino acid derivative. It is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a popular protecting group in solid-phase peptide synthesis (SPPS) because it can be easily removed under mild basic conditions, making it suitable for the synthesis of complex peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Thr(Ac)-OH typically involves the protection of the threonine hydroxyl group with an acetyl group, followed by the introduction of the Fmoc group to the amino group. The general synthetic route includes:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Fmoc-Thr(Ac)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-Thr(Ac)-OH is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Fmoc-Thr(Ac)-OH primarily involves its role in peptide synthesis:

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Ser(Ac)-OH: Similar to Fmoc-Thr(Ac)-OH but with serine instead of threonine.

    Fmoc-Tyr(tBu)-OH: Uses a tert-butyl group for protection instead of an acetyl group.

    Fmoc-Lys(Boc)-OH: Lysine derivative with a Boc protecting group

Uniqueness

Properties

IUPAC Name

3-acetyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-12(28-13(2)23)19(20(24)25)22-21(26)27-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12,18-19H,11H2,1-2H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITLPPLNBYOLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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